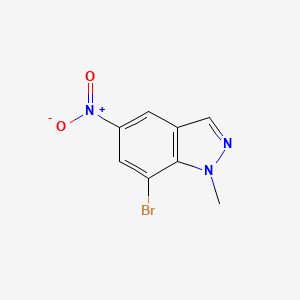

7-Bromo-1-metil-5-nitro-1H-indazol

Descripción general

Descripción

7-Bromo-1-methyl-5-nitro-1H-indazole: is a heterocyclic compound with the molecular formula C8H6BrN3O2 and a molecular weight of 256.06 g/mol . It is a derivative of indazole, which is a significant heterocyclic system in natural products and drugs. Indazole derivatives are known for their diverse biological activities and are used in various fields of scientific research .

Aplicaciones Científicas De Investigación

7-Bromo-1-methyl-5-nitro-1H-indazole has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mecanismo De Acción

Target of Action

7-Bromo-1-methyl-5-nitro-1H-indazole primarily targets specific enzymes and receptors within the cell. The exact targets can vary depending on the biological context, but indazole derivatives are known to interact with kinases, such as CHK1 and CHK2, which play crucial roles in cell cycle regulation and DNA damage response .

Mode of Action

The compound interacts with its targets by binding to the active sites of these enzymes, inhibiting their activity. This inhibition can lead to the disruption of critical cellular processes such as DNA repair and cell cycle progression. For instance, inhibition of CHK1 and CHK2 can prevent cells from repairing DNA damage, leading to cell cycle arrest and apoptosis .

Biochemical Pathways

By targeting CHK1 and CHK2, 7-Bromo-1-methyl-5-nitro-1H-indazole affects the DNA damage response pathway. This pathway is crucial for maintaining genomic stability. Inhibition of these kinases can lead to the accumulation of DNA damage, activation of p53, and subsequent induction of apoptosis. This pathway is particularly relevant in cancer cells, which rely on efficient DNA repair mechanisms to survive .

Pharmacokinetics

The pharmacokinetics of 7-Bromo-1-methyl-5-nitro-1H-indazole involve its absorption, distribution, metabolism, and excretion (ADME). The compound’s bioavailability is influenced by its solubility and stability in biological fluids. It is likely metabolized in the liver, where it undergoes biotransformation to more water-soluble metabolites, which are then excreted via the kidneys. The exact pharmacokinetic profile would depend on factors such as dosage, route of administration, and individual patient metabolism .

Result of Action

At the molecular level, the inhibition of CHK1 and CHK2 by 7-Bromo-1-methyl-5-nitro-1H-indazole leads to the accumulation of DNA damage and activation of apoptotic pathways. This results in cell cycle arrest and programmed cell death, particularly in rapidly dividing cells such as cancer cells. At the cellular level, this can lead to reduced tumor growth and potentially tumor regression .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the efficacy and stability of 7-Bromo-1-methyl-5-nitro-1H-indazole. For instance, extreme pH levels or high temperatures could degrade the compound, reducing its effectiveness. Additionally, interactions with other drugs or biomolecules could either enhance or inhibit its activity. Understanding these factors is crucial for optimizing its therapeutic use .

: Indazole: a medicinally important heterocyclic moiety : 7-Bromo-1-methyl-5-nitro-1H-indazole - ChemicalBook

Análisis Bioquímico

Biochemical Properties

7-Bromo-1-methyl-5-nitro-1H-indazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to act as a reagent in the synthesis of cyclic benzimidazole derivatives, which function as protein kinase activators. These activators are used in the treatment of type 2 diabetes, hyperglycemia, and other related diseases . The interactions between 7-Bromo-1-methyl-5-nitro-1H-indazole and these biomolecules are crucial for understanding its biochemical properties and potential therapeutic applications.

Cellular Effects

The effects of 7-Bromo-1-methyl-5-nitro-1H-indazole on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to interact with protein kinases, which play a vital role in cell signaling and regulation . By modulating these pathways, 7-Bromo-1-methyl-5-nitro-1H-indazole can alter gene expression and impact cellular metabolism, leading to various cellular effects.

Molecular Mechanism

The molecular mechanism of 7-Bromo-1-methyl-5-nitro-1H-indazole involves its interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to interact with protein kinases, resulting in their activation . This activation can lead to changes in gene expression and subsequent cellular effects. Understanding these binding interactions and molecular mechanisms is essential for elucidating the compound’s overall impact on biological systems.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Bromo-1-methyl-5-nitro-1H-indazole can change over time. Its stability and degradation are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies. These effects include alterations in cell signaling pathways and gene expression, which can persist over extended periods.

Dosage Effects in Animal Models

The effects of 7-Bromo-1-methyl-5-nitro-1H-indazole vary with different dosages in animal models. At lower doses, the compound has been found to activate protein kinases and modulate cell signaling pathways . At higher doses, toxic or adverse effects have been observed. These effects include cellular toxicity and disruption of normal cellular functions. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of the compound.

Metabolic Pathways

7-Bromo-1-methyl-5-nitro-1H-indazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it has been found to be metabolized by specific cytochrome P450 enzymes . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on biological systems.

Transport and Distribution

The transport and distribution of 7-Bromo-1-methyl-5-nitro-1H-indazole within cells and tissues are important factors to consider. The compound interacts with specific transporters and binding proteins that facilitate its movement within the cell . These interactions can affect its localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is crucial for determining the compound’s overall impact on cellular function.

Subcellular Localization

The subcellular localization of 7-Bromo-1-methyl-5-nitro-1H-indazole plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localizations can affect its activity and interactions with other biomolecules. Understanding the subcellular localization is essential for elucidating the compound’s overall impact on cellular processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-methyl-5-nitro-1H-indazole typically involves the bromination and nitration of 1-methylindazole. The process can be summarized as follows:

Bromination: 1-methylindazole is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 7-position.

Industrial Production Methods: Industrial production methods for 7-Bromo-1-methyl-5-nitro-1H-indazole are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 7-Bromo-1-methyl-5-nitro-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products:

Substitution Products: Various substituted indazole derivatives.

Reduction Products: 7-Bromo-1-methyl-5-amino-1H-indazole.

Oxidation Products: Oxidized derivatives of 7-Bromo-1-methyl-5-nitro-1H-indazole.

Comparación Con Compuestos Similares

- 7-Bromo-1H-indazole

- 5-Nitro-1H-indazole

- 1-Methyl-1H-indazole

Comparison:

- 7-Bromo-1-methyl-5-nitro-1H-indazole is unique due to the presence of both bromine and nitro groups, which confer distinct chemical and biological properties.

- 7-Bromo-1H-indazole lacks the nitro group, resulting in different reactivity and biological activity.

- 5-Nitro-1H-indazole lacks the methyl group, affecting its solubility and interaction with biological targets.

- 1-Methyl-1H-indazole lacks both bromine and nitro groups, making it less reactive and biologically active compared to 7-Bromo-1-methyl-5-nitro-1H-indazole .

Actividad Biológica

7-Bromo-1-methyl-5-nitro-1H-indazole is a compound of significant interest in medicinal chemistry due to its unique structure, which includes both bromine and nitro groups. These functional groups contribute to its distinct chemical and biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.

- Molecular Formula : CHBrNO

- Molecular Weight : 256.06 g/mol

- Structure : The presence of a bromine atom at the 7-position and a nitro group at the 5-position on the indazole ring is crucial for its biological activity.

7-Bromo-1-methyl-5-nitro-1H-indazole primarily interacts with various enzymes and receptors, particularly kinases involved in cell cycle regulation and DNA damage response. Key targets include:

- CHK1 and CHK2 Kinases : These kinases are vital for DNA repair mechanisms. Inhibition of these kinases by the compound can lead to cell cycle arrest and apoptosis in cancer cells.

Table 1: Comparison of Biological Targets

| Compound | Target Kinases | Biological Effect |

|---|---|---|

| 7-Bromo-1-methyl-5-nitro-1H-indazole | CHK1, CHK2 | Cell cycle arrest, apoptosis |

| Other Indazoles | Various kinases | Varies by specific compound |

Cellular Effects

The compound influences various cellular processes through its interaction with signaling pathways:

- Cell Cycle Regulation : At lower doses, it has been shown to activate protein kinases that modulate cell signaling pathways, while higher doses result in inhibition leading to cell cycle arrest .

- Gene Expression Modulation : It affects gene expression patterns associated with cell proliferation and survival, making it a candidate for cancer therapy.

Biochemical Analysis

7-Bromo-1-methyl-5-nitro-1H-indazole has been utilized in biochemical assays to explore its role in various metabolic pathways. Notably:

- Enzyme Interactions : It acts as a reagent in synthesizing cyclic benzimidazole derivatives, which are used as protein kinase activators in diabetes treatment.

| Property | Description |

|---|---|

| Stability | Relatively stable under standard laboratory conditions |

| Metabolism | Metabolized by specific cytochrome P450 enzymes |

| Interaction | Influences various enzyme activities |

Case Studies

Research has demonstrated the promising anticancer properties of 7-Bromo-1-methyl-5-nitro-1H-indazole:

- In Vitro Studies : In cancer cell lines, treatment with this compound resulted in significant apoptosis rates compared to controls, suggesting its potential as an anticancer agent.

- Animal Models : Preliminary studies in animal models indicate that dosage variations affect tumor growth inhibition, with optimal dosages leading to substantial reductions in tumor size .

Comparisons with Similar Compounds

To understand the unique properties of 7-Bromo-1-methyl-5-nitro-1H-indazole, comparisons with structurally similar compounds are essential.

Table 3: Comparison with Similar Indazoles

| Compound | Key Features | Biological Activity |

|---|---|---|

| 7-Bromo-1-methyl-5-nitro-1H-indazole | Bromine and nitro groups present | High biological activity |

| 7-Bromo-1H-indazole | Lacks nitro group | Lower reactivity |

| 5-Nitro-1H-indazole | Lacks bromine | Different interaction profile |

Propiedades

IUPAC Name |

7-bromo-1-methyl-5-nitroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O2/c1-11-8-5(4-10-11)2-6(12(13)14)3-7(8)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHSIGKSUVLBLOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2Br)[N+](=O)[O-])C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640008 | |

| Record name | 7-Bromo-1-methyl-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952183-39-0 | |

| Record name | 7-Bromo-1-methyl-5-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952183-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-1-methyl-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.